molecular formula C6H8Br2N4O B358875 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide CAS No. 914350-22-4

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B358875
CAS No.: 914350-22-4
M. Wt: 311.96g/mol
InChI Key: WDMPMEACARKKGD-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a chemical compound that contains a triazole ring substituted with two bromine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of sodium tert-pentoxide as a base in N,N-dimethylformamide (DMF) at room temperature, followed by heating to 40°C for a couple of hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation or reduction reactions can modify the functional groups on the triazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is not well-understood. it is likely to interact with molecular targets through its triazole ring and bromine substituents, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and the N,N-dimethylacetamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMPMEACARKKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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